Rhodamine B isothiocyanate
Overview
Description
Rhodamine B isothiocyanate is a chemical compound widely used as a fluorescent dye. It is a derivative of Rhodamine B, a xanthene dye, and is known for its bright fluorescence. This compound is particularly valuable in biological and chemical research due to its ability to label proteins and other biomolecules, making it an essential tool in various scientific applications .
Mechanism of Action
- RBITC is a fluorescent dye commonly used for biological imaging and labeling applications .
- Its primary targets are proteins and other biomolecules. Specifically, the isothiocyanate functional group in RBITC can covalently attach to amino groups (mainly ε-NH of lysine) on proteins .
- This attachment forms a fluorescent protein probe via the formation of a carbon-sulfur-amino bond, which involves acylation of carbon .
- After modification with proteins, RBITC guides carrier-free delivery into mitochondria and tissue-dependent distributions of functional proteins through organic cation transporters (OCTs) .
- The modified catalase, enriched in cancer tissue, efficiently suppresses xenograft human lung tumors in mice .
- RBITC’s antimicrobial mechanism of action affects membrane integrity and enzymes involved in redox balance and bacterial metabolism, ultimately leading to bacterial death .
- Most studies are performed in vitro, and little is known about the effects of RBITC in vivo .
- RBITC’s action results in fluorescent labeling of cells and tissues, making it useful for imaging and tracking labeled molecules .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Rhodamine B isothiocyanate plays a crucial role in biochemical reactions due to its isothiocyanate functional group, which allows it to form stable covalent bonds with amino groups on proteins and other biomolecules. This property makes it an excellent fluorescent tag for labeling cells and tissues. This compound interacts with enzymes, proteins, and other biomolecules, facilitating the detection and tracking of these molecules in complex biological samples .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a fluorescent marker, enabling the visualization of cellular structures and processes. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the localization and interaction of biomolecules within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with amino groups on proteins and other biomolecules. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. This compound can also induce changes in gene expression by labeling specific proteins or nucleic acids, allowing researchers to study the molecular mechanisms underlying various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its fluorescence intensity may decrease over time due to photobleaching or chemical degradation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound is generally well-tolerated and can be used for imaging and labeling purposes without significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, allowing researchers to study the distribution of labeled biomolecules in different cellular compartments and tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, enabling detailed studies of subcellular structures and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodamine B isothiocyanate is synthesized by reacting Rhodamine B with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The process involves the following steps:
- Dissolving Rhodamine B in the solvent.
- Adding thiophosgene dropwise to the solution while maintaining a low temperature.
- Stirring the mixture for several hours to ensure complete reaction.
- Purifying the product through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Rhodamine B isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, forming thiourea derivatives.
Oxidation and Reduction: While this compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the substituents attached to the core structure
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles that react with this compound.
Solvents: Organic solvents like dichloromethane, chloroform, and ethanol are frequently used.
Catalysts: In some cases, catalysts such as bases or acids are employed to facilitate the reactions
Major Products
The primary products of reactions involving this compound are thiourea derivatives, which retain the fluorescent properties of the parent compound. These derivatives are useful in various labeling and imaging applications .
Scientific Research Applications
Rhodamine B isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent materials and sensors for environmental monitoring and quality control .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: The parent compound, widely used as a fluorescent dye.
Tetramethylrhodamine: Another derivative with similar fluorescent properties but different functional groups.
Fluorescein isothiocyanate: A related compound used for similar applications but with different spectral properties
Uniqueness
Rhodamine B isothiocyanate is unique due to its combination of high fluorescence intensity and reactivity with amino groups. This makes it particularly useful for labeling proteins and other biomolecules in complex biological systems. Its stability and compatibility with various solvents and conditions further enhance its versatility in scientific research .
Properties
IUPAC Name |
[9-(2-carboxy-6-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)19-12-14-21-25(16-19)35-26-17-20(32(7-3)8-4)13-15-22(26)27(21)28-23(29(33)34)10-9-11-24(28)30-18-36;/h9-17H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXTKVHMNAXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC=C4N=C=S)C(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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